molecular formula C18H16N2O5 B2690812 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034323-22-1

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Katalognummer B2690812
CAS-Nummer: 2034323-22-1
Molekulargewicht: 340.335
InChI-Schlüssel: KMBSWGLAIYWMEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to contain a furo[2,3-c]pyridin-6(7H)-yl moiety , an ethyl linker, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. Furo[2,3-c]pyridine is a fused ring system that combines the structures of furan and pyridine . The 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group is a type of benzodioxine with a carboxamide functional group attached.


Molecular Structure Analysis

The compound likely exhibits aromaticity in the furo[2,3-c]pyridin-6(7H)-yl and 2,3-dihydrobenzo[b][1,4]dioxine moieties, similar to other aromatic heterocycles . The nitrogen atom in the pyridine ring is likely sp2-hybridized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aromatic heterocycles like pyridine and pyrimidine are generally stable and have high melting and boiling points .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Novel Compounds

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Anticancer and Anti-inflammatory Agents

A series of novel pyrazolopyrimidines derivatives have been developed, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds, particularly 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, show promise in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, leading to a variety of heterocyclic compounds with potential pharmacological applications. These findings contribute to the development of new therapeutic agents by expanding the chemical space of bioactive molecules (Bakhite et al., 2005).

High-Yield Synthesis for Radiopharmaceuticals

The high-yield synthesis of specific benzamide derivatives highlights the importance of efficient chemical synthesis methods in the preparation of radiopharmaceuticals. These advancements are crucial for developing diagnostic and therapeutic agents in nuclear medicine (Bobeldijk et al., 1990).

Applications in Environmental and Health Sciences

Nanoadsorbent for Metal Ion Removal

The development of a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Zn2+ and Cd2+ ions from industrial wastes showcases the application of complex molecules in environmental remediation. This innovative approach offers a practical solution for mitigating heavy metal pollution (Zargoosh et al., 2015).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives synthesized from isonicotinic acid hydrazide have been evaluated for their antimicrobial activities. These compounds exhibit variable and modest activity against investigated bacterial and fungal strains, underscoring the significance of chemical diversity in developing new antimicrobial agents (Patel et al., 2011).

Eigenschaften

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(15-11-24-13-3-1-2-4-14(13)25-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10,15H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSWGLAIYWMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.